molecular formula C2N4S2 B13115374 [1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole CAS No. 88770-23-4

[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole

Cat. No.: B13115374
CAS No.: 88770-23-4
M. Wt: 144.18 g/mol
InChI Key: NILNGOUXFQRQLJ-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. This particular compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole typically involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This method is an improvement over the traditional Hurd-Mori reaction, providing good yields of the desired product . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction, which also yields high purity products .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur, N-tosyl hydrazones, and various catalysts like vanadium oxide. Reaction conditions often involve mild temperatures and green solvents like ethanol .

Major Products Formed

Major products formed from these reactions include monosubstituted and disubstituted derivatives, which are valuable intermediates in the synthesis of more complex organic materials .

Mechanism of Action

The mechanism of action of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole involves its electron-withdrawing properties, which enhance its reactivity in various chemical reactions. The compound interacts with molecular targets through electron transfer processes, affecting pathways involved in biological activities such as antifungal and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is unique due to its specific electronic structure, which makes it particularly valuable in the synthesis of advanced organic materials. Its ability to undergo various chemical reactions and its broad spectrum of biological activities further distinguish it from other thiadiazoles .

Properties

CAS No.

88770-23-4

Molecular Formula

C2N4S2

Molecular Weight

144.18 g/mol

IUPAC Name

thiadiazolo[4,5-d]thiadiazole

InChI

InChI=1S/C2N4S2/c3-1-2(7-5-3)8-6-4-1

InChI Key

NILNGOUXFQRQLJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(SN=N1)SN=N2

Origin of Product

United States

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